REACTION_SMILES
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[ClH:29].[K+:28].[NH2:25][NH2:26].[O:1]=[C:2]([CH2:3][CH2:4][C:5](=[O:6])[OH:7])[c:8]1[cH:9][cH:10][c:11]2[cH:12][cH:13][c:14]3[cH:15][cH:16][cH:17][c:18]4[cH:19][cH:20][c:21]1[c:22]2[c:23]34.[OH-:27].[OH2:24].[OH:30][CH2:31][CH2:32][O:33][CH2:34][CH2:35][OH:36]>>[CH2:2]([CH2:3][CH2:4][C:5](=[O:6])[OH:7])[c:8]1[cH:9][cH:10][c:11]2[cH:12][cH:13][c:14]3[cH:15][cH:16][cH:17][c:18]4[cH:19][cH:20][c:21]1[c:22]2[c:23]34
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCC(=O)c1ccc2ccc3cccc4ccc1c2c34
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Type
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product
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Smiles
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O=C(O)CCCc1ccc2ccc3cccc4ccc1c2c34
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |